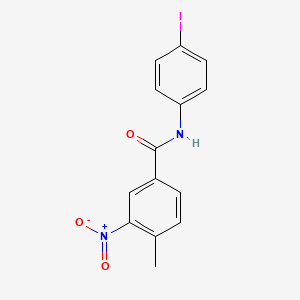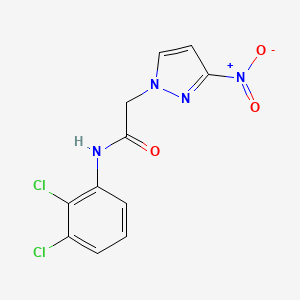![molecular formula C15H20FNO2S B6058937 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a morpholine derivative and has been found to exhibit promising results in a variety of biochemical and physiological studies.
Mecanismo De Acción
The exact mechanism of action of 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine is not yet fully understood. However, it has been hypothesized that this compound may exert its therapeutic effects through the inhibition of specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine has been found to exhibit a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro, as well as exhibit dopamine D2 receptor antagonism in vivo. Additionally, this compound has been found to exhibit antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its potential therapeutic properties. This compound has been found to exhibit promising results in a variety of scientific research studies, making it a potentially useful tool in the development of new therapeutic agents. However, one limitation of using this compound in lab experiments is its relatively limited availability and high cost.
Direcciones Futuras
There are several future directions for research on 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine. One potential direction is the further investigation of this compound's potential as an anticancer agent, particularly in vivo studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and further research opportunities.
Métodos De Síntesis
The synthesis of 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine involves the reaction of 3-fluorobenzylamine and 3-(methylthio)propanoyl chloride in the presence of triethylamine and morpholine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired compound in good to excellent yields.
Aplicaciones Científicas De Investigación
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine has been found to exhibit potential therapeutic properties in a variety of scientific research studies. This compound has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antipsychotic agent, as it has been found to exhibit dopamine D2 receptor antagonism in vivo.
Propiedades
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-20-8-5-15(18)17-6-7-19-14(11-17)10-12-3-2-4-13(16)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWVGVFCKFUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)

![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)